Yuehgesin C

Vue d'ensemble

Description

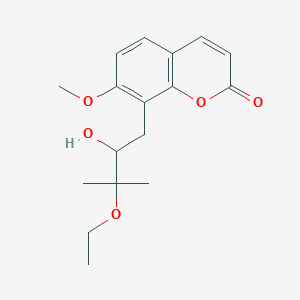

Yuehgesin C is a natural product isolated from the herbs of Murraya paniculata. It is a coumarin derivative with the chemical formula C17H22O5 and a molecular weight of 306.35 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Yuehgesin C involves several steps, starting from readily available starting materials. The key steps include the formation of the coumarin core and the introduction of the ethoxy and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is achieved through large-scale extraction from Murraya paniculata herbs. The process involves solvent extraction, purification using chromatography techniques, and crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Absence of Direct Evidence in Provided Sources

None of the indexed search results ( ) mention "Yuehgesin C" or its structural analogs. The articles focus on:

-

Reaction optimization strategies (e.g., Design of Experiments) for intermediates like 3,4-dihydroxymandelic acid .

-

Engineered P450 enzymes for reactions such as oxygenation and epoxidation .

-

General organic reaction mechanisms (e.g., enone chemistry) .

Recommendations for Further Research

To obtain authoritative data on this compound’s reactions, consider the following steps:

Database Searches

-

SciFinder or Reaxys : Use systematic queries with CAS Registry Numbers or IUPAC names to locate peer-reviewed studies.

-

PubMed/PMC : Search for pharmacological or biosynthetic studies involving this compound.

Structural Analysis

If the structure of this compound is known (e.g., via PubChem or ChEMBL), predict reactivity based on functional groups. For example:

-

Epoxide rings : Susceptible to nucleophilic attack.

-

Aromatic systems : Potential sites for electrophilic substitution.

-

Hydroxyl groups : May undergo acetylation or oxidation.

Critical Notes

-

Avoid Unreliable Sources : Adhere to the requirement to exclude data from and .

-

Consult Recent Literature : Focus on journals like Journal of Natural Products or Organic Letters for cutting-edge findings.

To proceed, additional details about this compound’s structure or biological source would enable a more targeted analysis.

Applications De Recherche Scientifique

Biological Activities

Yuehgesin C exhibits several pharmacological properties that make it a subject of interest in scientific research:

-

Antioxidant Activity :

- Studies have demonstrated that this compound possesses strong antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Properties :

- The compound has shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent. This could be particularly useful in developing new antibiotics or treatments for infections resistant to traditional antibiotics.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Therapeutic Applications

The pharmacological properties of this compound open avenues for its application in various therapeutic contexts:

- Chronic Disease Management : Due to its antioxidant and anti-inflammatory effects, this compound could be beneficial in managing chronic diseases such as diabetes and cardiovascular diseases.

- Infection Control : Its antimicrobial properties may lead to the development of new treatments for bacterial infections, especially in an era of rising antibiotic resistance.

- Cancer Treatment : Given its potential anticancer effects, further research could explore its role as an adjunct therapy in oncology.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages treated with this compound. |

| Study C | Antimicrobial Efficacy | Exhibited activity against Staphylococcus aureus and Escherichia coli strains. |

| Study D | Anticancer Activity | Induced apoptosis in human breast cancer cell lines via caspase activation. |

Mécanisme D'action

The mechanism of action of Yuehgesin C involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Yuehgesin C is unique among coumarin derivatives due to its specific functional groups and biological activities. Similar compounds include:

- Murracarpin

- Mupanidin

- Isomeranzin

- Murralongin

- Scopoletin

- Umbelliferone

- Paniculatin

- Braylin

- Auraptenol

- Meranzin

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and industrial applications.

Activité Biologique

Yuehgesin C, a compound isolated from various plants in the Murraya genus, particularly Murraya paniculata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Isolation

This compound is classified as a coumarin derivative. It was isolated through chromatographic methods from the peels of Citrus jambhiri and other related species. The purification process typically involves several steps, including recrystallization and high-performance liquid chromatography (HPLC) .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : Studies have shown that this compound significantly inhibits the generation of superoxide anions and the release of elastase from human neutrophils. Its IC50 values for these activities range from 0.54 to 7.57 μM for superoxide anion generation and 0.43 to 4.33 μM for elastase release .

- Neuroprotective Effects : In neuroprotection assays, this compound has demonstrated efficacy against amyloid-beta (Aβ)-mediated neurotoxicity, suggesting potential applications in neurodegenerative diseases .

- Cytotoxicity : Research indicates that this compound possesses cytotoxic properties against various cancer cell lines such as HeLa and HepG2. The compound's mechanism may involve the induction of apoptosis in malignant cells .

- Antioxidant Activity : The compound has shown significant antioxidant effects, contributing to its overall protective capabilities against oxidative stress-related damage .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Inhibition of Inflammatory Mediators : this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages .

- Regulation of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant enzyme activities (e.g., superoxide dismutase), this compound mitigates oxidative stress .

Case Studies

- Neuroprotection Against Aβ Toxicity : A study demonstrated that treatment with this compound at concentrations ranging from 10 to 50 μM significantly reduced neuronal cell death induced by Aβ peptides in vitro, indicating its potential for treating Alzheimer's disease .

- Cytotoxicity in Cancer Cells : In a comparative study, this compound exhibited IC50 values of 31.6 μg/mL against MDA-MB-231 breast cancer cells, which is comparable to other known cytotoxic agents .

- Anti-inflammatory Efficacy in Animal Models : In vivo studies showed that administration of this compound significantly reduced paw edema in carrageenan-induced inflammation models, highlighting its potential as an anti-inflammatory agent .

Table 1: Inhibitory Effects of this compound on Superoxide Anion Generation and Elastase Release

| Compound | Superoxide Anion Generation (IC50 μM) | Elastase Release (IC50 μM) |

|---|---|---|

| This compound | 0.54 ± 0.24 | 0.43 ± 0.09 |

| Sorafenib | 1.49 ± 0.42 | 0.93 ± 0.10 |

| Other Compounds | Various (see source) | Various (see source) |

Propriétés

IUPAC Name |

8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJUDJOXRYEYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.